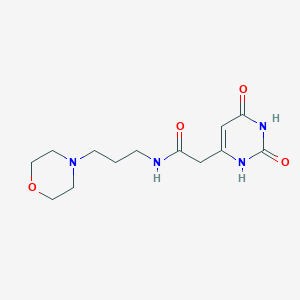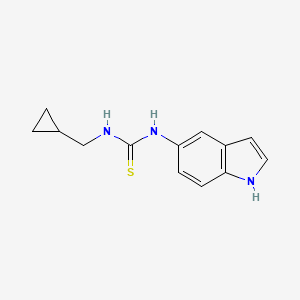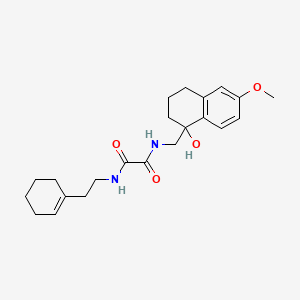![molecular formula C8H7N3O4S B2768418 6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 2411201-55-1](/img/structure/B2768418.png)
6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted significant attention in medicinal chemistry and material science due to their photophysical properties . They are fused, rigid, and planar N-heterocyclic systems that contain both pyrazole and pyrimidine rings .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives highlights their potential antimicrobial applications. These compounds, including those similar to 6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have been found to exhibit antimicrobial activities. For instance, derivatives synthesized through a novel series of reactions demonstrated efficacy exceeding that of reference drugs against various bacteria and fungi. This suggests a promising avenue for developing new antimicrobial agents leveraging the chemical backbone of 6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Alsaedi et al., 2019).
Role in Novel Drug Discovery
Another research focus is the role of pyrazolopyrimidines in novel drug discovery, particularly in addressing the global need for innovative and effective pharmaceuticals. A study synthesized novel pyrazole derivatives and evaluated their antioxidant, anti-breast cancer, and anti-inflammatory properties. This research underscores the importance of pyrazolopyrimidine derivatives, like 6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, in the search for new therapeutic agents (Thangarasu et al., 2019).
Anticancer and Anti-inflammatory Agents
Further emphasizing the medicinal potential of pyrazolopyrimidines, another study explored the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones for their anticancer and anti-5-lipoxygenase activities. These findings highlight the potential of pyrazolopyrimidine derivatives as dual-function agents with both anticancer and anti-inflammatory properties, indicating their versatility in drug development applications (Rahmouni et al., 2016).
Application in Surface Coating and Printing Ink
In addition to pharmaceutical applications, pyrazolopyrimidine derivatives have been explored for antimicrobial coatings. A study involving the synthesis of novel compounds and their incorporation into polyurethane varnish and printing ink paste demonstrated significant antimicrobial effects. This application showcases the versatility of pyrazolopyrimidine compounds, extending beyond drug development to include industrial applications in materials science (El‐Wahab et al., 2015).
Fluorescent Probes Development
Lastly, the pyrazolo[1,5-a]pyrimidine scaffold has been explored as a platform for developing new fluorescent probes. The structural modification of these compounds allows for the tuning of fluorescent properties, indicating potential applications in biochemical and medical research for imaging and analytical purposes (Wu et al., 2008).
Mécanisme D'action
Target of Action
The primary targets of 6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrimidines family , which has been identified as strategic compounds for optical applications
Mode of Action
It’s known that the pyrazolo[1,5-a]pyrimidines family, to which this compound belongs, has tunable photophysical properties . These properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
Compounds in the pyrazolo[1,5-a]pyrimidines family have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may interact with pathways related to these biological processes.
Pharmacokinetics
The compound’s molecular weight is 177.16 , which is within the range generally favorable for oral bioavailability
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidines family have shown potential for optical applications , suggesting that they may have effects on cellular processes related to light absorption and emission.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. For instance, the compound’s photophysical properties can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring
Orientations Futures
Pyrazolo[1,5-a]pyrimidines continue to be a focus of research due to their significant photophysical properties and potential applications in medicinal chemistry and material science . Future research will likely continue to explore new synthetic routes, functionalizations, and applications of these compounds.
Propriétés
IUPAC Name |
6-methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4S/c1-16(14,15)5-2-9-7-6(8(12)13)3-10-11(7)4-5/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQJJQZTGLGZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN2C(=C(C=N2)C(=O)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

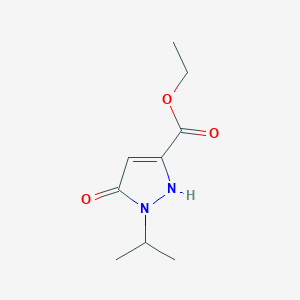
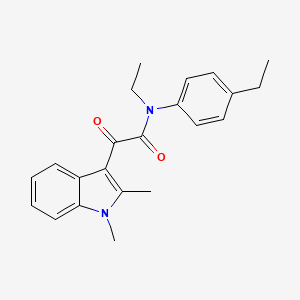
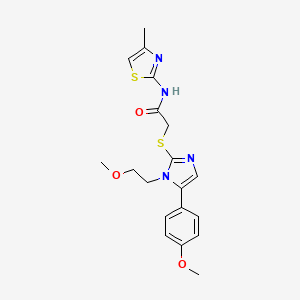
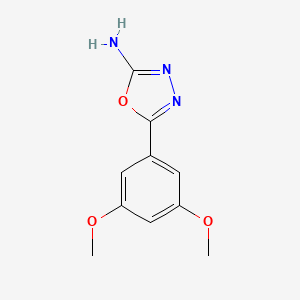

![N-[[4-(3-Methylsulfanylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2768347.png)
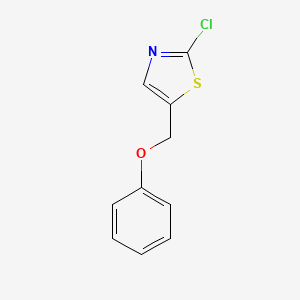
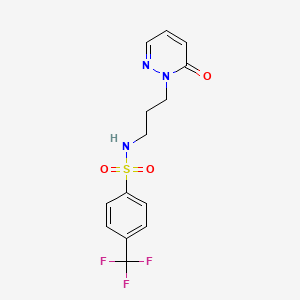
![2-Chloro-4-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2768350.png)

![4-[(4-methylphenyl)methyl]-1-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2768352.png)
